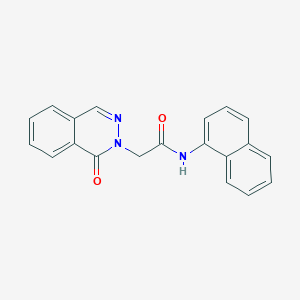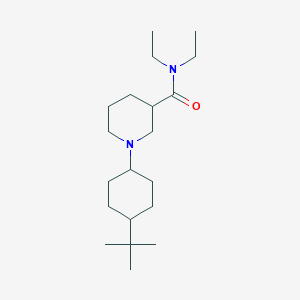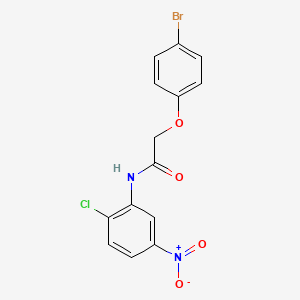![molecular formula C18H17N5O5S B6074823 phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6074823.png)
phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate, also known as PES, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PES is a sulfonamide-based compound that has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a role in various physiological processes. This compound has also been shown to inhibit the activity of matrix metalloproteinases, a group of enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
Phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low toxicity, which makes it a safe compound to use in lab experiments. This compound is also relatively easy to synthesize and has good stability. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of this compound, which could help to identify new therapeutic targets for the treatment of various diseases. Additionally, further studies are needed to investigate the potential applications of this compound in agriculture and environmental science.
合成法
The synthesis of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate involves the reaction of 4-ethoxy-6-phenyl-1,3,5-triazine-2-amine and sulfamic acid under appropriate conditions. The reaction results in the formation of this compound, which is a white crystalline solid. The synthesis of this compound has been carried out using different methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
科学的研究の応用
Phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have herbicidal and fungicidal properties, making it a potential alternative to conventional pesticides. In environmental science, this compound has been studied for its potential use in wastewater treatment and as a corrosion inhibitor.
特性
IUPAC Name |
phenyl N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S/c1-2-27-18-20-15(13-9-5-3-6-10-13)19-16(22-18)21-17(24)23-29(25,26)28-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEDLJCRYGXRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide](/img/structure/B6074754.png)
![5-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6074758.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B6074766.png)
![1-(2,5-dimethylphenyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6074775.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6074782.png)


![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6074801.png)
![2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B6074816.png)
![2-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074824.png)

![3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6074841.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B6074863.png)

